
glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is a chemical compound that belongs to the class of amino acids. It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl group and a 1-methylethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of glycine with 2-chloroethanol and isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in a suitable solvent, such as water or ethanol.
- 2-chloroethanol is added to the solution, followed by the addition of isopropylamine.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
- The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated compounds and alkylated derivatives.
Applications De Recherche Scientifique
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and metabolic conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a modulator of enzyme activity, receptor binding, or signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The parent compound, which lacks the 2-hydroxyethyl and 1-methylethyl substitutions.
N-(2-hydroxyethyl)glycine: A derivative with only the 2-hydroxyethyl substitution.
N-(1-methylethyl)glycine: A derivative with only the 1-methylethyl substitution.
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is unique due to the presence of both the 2-hydroxyethyl and 1-methylethyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups enhances its reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
113580-14-6 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-6(2)8(3-4-9)5-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
BTLNCQWPNAIRBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



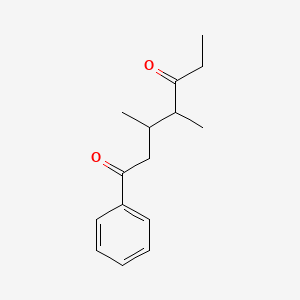

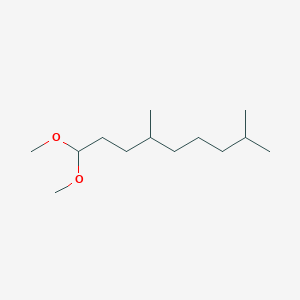
dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
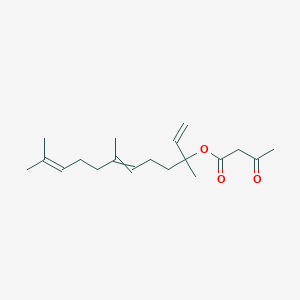

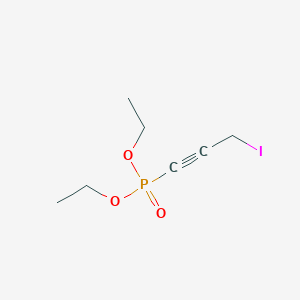
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
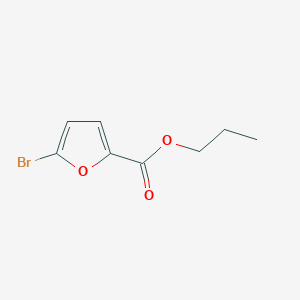
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)

